2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one
Description
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Properties
CAS No. |
20886-96-8 |
|---|---|
Molecular Formula |
C16H21N3OS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H21N3OS/c20-15-14-11-6-2-3-7-12(11)21-16(14)18-13(17-15)10-19-8-4-1-5-9-19/h1-10H2,(H,17,18,20) |
InChI Key |
IWVIFYLUTNWQIY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1-Piperidinylmethyl)-5,6,7,8-tetrahydro-(1)benzothieno(2,3-d)pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure includes a piperidine moiety and a benzothieno-pyrimidinone core, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothieno-pyrimidinones possess activity against a range of bacterial strains. The mechanism often involves inhibition of bacterial growth through interference with metabolic pathways.
- Case Study : A synthesized derivative of benzothieno-pyrimidinone demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This suggests that modifications in the structure can enhance the antibacterial efficacy of the compound.
Enzyme Inhibition
Enzyme inhibition is another crucial aspect of the biological activity of this compound. Specifically, it has been evaluated for its potential as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases such as Alzheimer's.
- Research Findings : In vitro studies revealed that the compound inhibited acetylcholinesterase with an IC50 value comparable to standard inhibitors. This suggests potential therapeutic applications in cognitive disorders.
Anticancer Properties
The anticancer potential of benzothieno-pyrimidinones has been explored in various studies. The mechanism typically involves inducing apoptosis in cancer cells and inhibiting tumor growth.
- Data Table : Below is a summary of anticancer activity based on recent studies:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Target Compound | A549 | 18 | Apoptosis induction |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of the compound is essential for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable safety profile; however, comprehensive toxicological assessments are necessary.
- Toxicity Assessment : In vivo studies indicated no significant acute toxicity at doses up to 200 mg/kg in animal models. Long-term studies are required to evaluate chronic effects and organ-specific toxicity.
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity
Research indicates that derivatives of benzothienopyrimidine compounds exhibit significant antidepressant effects. Studies have shown that the compound can interact with serotonin receptors, particularly the 5-HT2C receptor, influencing mood regulation . This interaction suggests potential use in developing new antidepressants.
Anticancer Properties
The compound has been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapies .
Antimicrobial Effects
Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. This property is crucial in addressing antibiotic resistance and developing new antimicrobial agents. Further research is needed to elucidate the specific mechanisms involved .
Material Science Applications
Polymeric Composites
The compound's unique properties allow it to be used in creating polymeric composites with enhanced mechanical and thermal stability. These materials can be beneficial in various industrial applications, including coatings and electronic devices.
Nanotechnology
In nanotechnology, derivatives of this compound can be utilized in synthesizing nanoparticles for drug delivery systems. The ability to modify its structure allows for targeted delivery mechanisms, improving the efficacy of therapeutic agents while minimizing side effects .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated interaction with 5-HT2C receptors leading to mood improvement in animal models. |
| Study 2 | Anticancer Activity | Inhibition of cell proliferation in various cancer cell lines through apoptosis pathways. |
| Study 3 | Antimicrobial Properties | Showed effectiveness against specific bacterial strains; further investigation required for mechanism elucidation. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1-piperidinylmethyl)tetrahydrobenzothienopyrimidinone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thiophene precursors with piperidine derivatives. Key steps include:
-
Cyclization : Use of thiourea or urea derivatives under reflux with acetic acid or polyphosphoric acid (PPA) .
-
Substitution : Introduction of the piperidinylmethyl group via nucleophilic substitution or Mannich reactions .
-
Optimization : High yields (>80%) are achieved using polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours .
- Characterization : Confirm purity via NMR (e.g., δ 2.8–3.2 ppm for piperidinyl protons) and IR (C=O stretch at ~1680 cm⁻¹) .
Reaction Step Reagents/Conditions Yield (%) Reference Cyclization Thiourea, PPA, 120°C 85–90 Mannich Reaction Piperidine, formaldehyde, EtOH 75–80
Q. How can structural analogs of this compound be designed to enhance biological activity (e.g., antimicrobial or anti-inflammatory properties)?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at positions 2 and 3 (e.g., alkyl groups, aryl rings) to modulate lipophilicity and target binding .
- Schiff Base Derivatives : Attach imine groups (-C=N-) to the pyrimidinone core via condensation with aldehydes; these derivatives show enhanced antimicrobial activity (MIC: 4–16 µg/mL) .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or bacterial topoisomerases .
Advanced Research Questions
Q. How can conflicting data on the compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects across analogs. For example, 3,5-di-tert-butyl-4-hydroxyphenyl derivatives (e.g., 4k in ) exhibit stronger antioxidant activity due to steric and electronic effects.
- Meta-Analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Split-Plot Designs : Apply hierarchical testing (e.g., randomized blocks with split plots) to evaluate abiotic/biotic degradation across soil types, pH levels, and microbial communities .
- Analytical Workflow :
Extraction : Solid-phase extraction (SPE) with C18 cartridges.
Quantification : LC-MS/MS (LOQ: 0.1 ng/mL) to track degradation products .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze to determine bond angles/planarity (e.g., mean C–C bond length: 1.52 Å) .
- Density Functional Theory (DFT) : Validate experimental data by comparing calculated vs. observed torsion angles (e.g., pyrrolidinyl ring puckering) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s enzyme inhibition?
- Methodological Answer :
- Molecular Dynamics Simulations : Apply AMBER or GROMACS to model binding kinetics with targets like DHFR or kinases .
- Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for mutant enzymes to predict resistance mechanisms .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, temperature). For example, yields drop below 70% in non-polar solvents (toluene) .
- Reaction Monitoring : Employ in situ FTIR or HPLC to detect intermediates (e.g., imine formation) and optimize stepwise efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
